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Compound of Interest

Compound Name: (Quinazolin-4-yloxy)-acetic acid

Cat. No.: B1306287 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(Quinazolin-4-yloxy)-acetic acid, with the molecular formula C10H8N2O3, is a heterocyclic

compound belonging to the quinazoline family. This class of compounds has garnered

significant attention in medicinal chemistry due to their diverse and potent biological activities.

Quinazoline derivatives have been extensively investigated for their therapeutic potential,

exhibiting a wide range of pharmacological effects, including anticancer, anti-inflammatory,

antimicrobial, and enzyme inhibitory activities. This technical guide provides a comprehensive

overview of (Quinazolin-4-yloxy)-acetic acid, focusing on its chemical properties, a plausible

synthetic route, and the broader context of the biological significance of the quinazoline

scaffold. While specific quantitative biological data and detailed signaling pathway involvement

for this exact molecule are not extensively documented in publicly available literature, this

guide leverages data from closely related analogs to provide insights into its potential

applications and areas for future research.

Chemical and Physical Properties
The fundamental properties of (Quinazolin-4-yloxy)-acetic acid are crucial for its handling,

formulation, and interpretation in experimental settings. While experimental data for this

specific molecule is limited, predicted values and data from its core structures provide a useful

baseline.
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Property Value/Information Source

Molecular Formula C10H8N2O3 PubChem

Molecular Weight 204.18 g/mol PubChem

IUPAC Name
2-(Quinazolin-4-yloxy)acetic

acid
PubChem

CAS Number 842959-64-2 BOC Sciences

Appearance
Likely a solid at room

temperature
Inferred

Solubility

Expected to have some

solubility in organic solvents

like DMSO and DMF

Inferred

InChI Key
ILCNFBGYXLMVEH-

UHFFFAOYSA-N
PubChem

SMILES
C1=CC=C2C(=C1)C(=NC=N2)

OCC(=O)O
PubChem

Synthesis and Experimental Protocols
A detailed, experimentally validated protocol for the synthesis of (Quinazolin-4-yloxy)-acetic
acid is not readily available in the reviewed literature. However, based on established synthetic

methodologies for analogous quinazoline ethers, a plausible and efficient synthetic route can

be proposed. The most common and direct approach would involve the nucleophilic

substitution of a leaving group at the 4-position of the quinazoline ring with a protected form of

acetic acid, followed by deprotection.

A likely precursor for this synthesis is 4-chloroquinazoline, which is commercially available. The

other key reagent would be a salt of glycolic acid (hydroxyacetic acid).

Proposed Synthetic Pathway
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Reactants

Reaction Product4-Chloroquinazoline

Nucleophilic Aromatic Substitution

Sodium glycolate

(Quinazolin-4-yloxy)-acetic acid
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Heat
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Caption: Proposed synthesis of (Quinazolin-4-yloxy)-acetic acid.

Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline based on similar reported syntheses and would require

optimization.

Materials:

4-Chloroquinazoline

Glycolic acid

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

Ethyl acetate

Hexanes

Hydrochloric acid (HCl)

Deionized water

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
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Procedure:

Preparation of Sodium Glycolate: In a flame-dried round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in

anhydrous DMF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of glycolic

acid (1.0 equivalent) in anhydrous DMF. Stir the mixture at 0 °C for 30 minutes and then

allow it to warm to room temperature and stir for an additional hour.

Nucleophilic Substitution: To the solution of sodium glycolate, add a solution of 4-

chloroquinazoline (1.0 equivalent) in anhydrous DMF. Heat the reaction mixture to 80-100 °C

and monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Extraction: Once the reaction is complete, cool the mixture to room

temperature and carefully quench with water. Acidify the aqueous solution to pH 3-4 with

dilute HCl. Extract the product with ethyl acetate (3 x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or

Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified

by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column

chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical

techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to

confirm its structure and purity.

Biological Activity and Potential Applications
While specific biological data for (Quinazolin-4-yloxy)-acetic acid is scarce, the quinazoline

scaffold is a well-established pharmacophore with a broad spectrum of activities.[1] Derivatives

of quinazolin-4-one have shown significant promise in various therapeutic areas.

Anticancer Activity
Many quinazoline derivatives are potent inhibitors of tyrosine kinases, which are crucial

enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.[2]

For instance, gefitinib and erlotinib are quinazoline-based drugs used in cancer therapy that

target the epidermal growth factor receptor (EGFR). The general structure of (Quinazolin-4-
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yloxy)-acetic acid suggests it could be explored as a building block for more complex

molecules targeting various kinases.

Enzyme Inhibition
Beyond kinases, quinazoline derivatives have been shown to inhibit other enzymes. For

example, various novel acetic acid derivatives containing a quinazolin-4(3H)-one ring have

been synthesized and evaluated as potent aldose reductase inhibitors, which are relevant in

the context of diabetes.[3]

Anti-inflammatory and Analgesic Effects
The quinazoline core is also found in compounds with anti-inflammatory and analgesic

properties. Some derivatives are known to interact with cyclooxygenase (COX) enzymes, which

are key targets in inflammation pathways.

Potential Signaling Pathway Involvement
Given the prevalence of quinazoline derivatives as kinase inhibitors, it is plausible that

(Quinazolin-4-yloxy)-acetic acid or its derivatives could modulate key signaling pathways

involved in cell proliferation and survival.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1306287?utm_src=pdf-body
https://www.semanticscholar.org/paper/Quinazoline-derivatives%3A-synthesis-and-Wang-Gao/890473dd32cacbecbb7631c5a74cf3e1c5678b0d
https://www.benchchem.com/product/b1306287?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Receptor Tyrosine Kinase
(e.g., EGFR)

PI3KRas

Akt

Cell Proliferation,
Survival, Angiogenesis

Raf

MEK

ERK

Gene Transcription

(Quinazolin-4-yloxy)-acetic
acid Derivative

Inhibition

Click to download full resolution via product page

Caption: Potential kinase inhibition signaling pathway.
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The diagram above illustrates a simplified representation of the EGFR signaling cascade, a

common target for quinazoline-based inhibitors. By blocking the ATP-binding site of the

receptor tyrosine kinase, these inhibitors can halt downstream signaling through pathways like

the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately leading to a reduction in cell

proliferation and survival. While the direct effect of (Quinazolin-4-yloxy)-acetic acid on this

pathway is unconfirmed, its structural motif makes this a logical area for investigation.

Future Directions and Research Opportunities
(Quinazolin-4-yloxy)-acetic acid represents a promising starting point for the development of

novel therapeutic agents. Future research efforts should focus on:

Validated Synthesis and Characterization: The development and publication of a detailed,

reproducible synthetic protocol are paramount.

Biological Screening: A comprehensive screening of the compound against a panel of

kinases and other relevant enzymes would elucidate its primary biological targets.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of

derivatives with modifications to the quinazoline ring and the acetic acid moiety would help in

identifying more potent and selective compounds.

In Vitro and In Vivo Studies: Promising candidates should be advanced to cellular assays

and animal models to evaluate their efficacy and safety profiles.

Conclusion
(Quinazolin-4-yloxy)-acetic acid is a molecule of interest within the medicinally significant

quinazoline class of compounds. While specific data on this compound is limited, the extensive

research on related derivatives provides a strong rationale for its further investigation. The

synthetic and biological insights provided in this guide are intended to serve as a valuable

resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating

future exploration of this and related molecules for the development of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306287?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

